molecular formula C7H11BrN2 B2477360 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole CAS No. 1503567-56-3

4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole

Cat. No. B2477360
CAS RN: 1503567-56-3
M. Wt: 203.083
InChI Key: DVZCDEXRXWUCQK-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole, also known as Br-MP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied.

Scientific Research Applications

Antimicrobial Activities

4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole derivatives have shown promising results in the field of antimicrobial research. They exhibit notable antibacterial and antifungal activities. For instance, a study by Pundeer et al. (2013) synthesized and evaluated the antibacterial and antifungal activities of new pyrazole derivatives. These compounds demonstrated significant activity against various Gram-positive and Gram-negative bacteria, as well as fungal species like Aspergilus flavus and Aspergillus niger (Pundeer, R. et al., 2013). Similarly, another study by Farag et al. (2008) involved synthesizing N-phenylpyrazole derivatives, which also exhibited potent antimicrobial properties, especially against pathogenic yeasts like Candida albicans (Farag, A. et al., 2008).

Time-Resolved Fluorescence Immunoassay (TRFIA)

In the field of bioanalytical chemistry, these compounds have been used in the development of chelates for time-resolved fluorescence immunoassays. A study by Pang Li-hua (2009) synthesized a bifunctional chelate intermediate, which is crucial in TRFIA applications (Pang Li-hua, 2009).

Photoinduced Tautomerization Studies

These compounds have also been a subject of interest in photochemistry. Vetokhina et al. (2012) investigated the photoinduced tautomerization in pyrazole derivatives, revealing their potential in studying photoreactions and solvent-assisted double-proton transfer (Vetokhina, V. et al., 2012).

Antifungal and Structure-Activity Relationships

These pyrazole derivatives have been synthesized and tested for antifungal activity, demonstrating significant efficacy against phytopathogenic fungi. For example, a study by Du et al. (2015) focused on the synthesis of such derivatives and their structure-activity relationships, contributing to the development of new antifungal agents (Du, Shijie et al., 2015).

Cytotoxic Activities

The pyrazole derivatives have also been explored for their potential cytotoxic activities against various tumor cell lines. A study by Srour et al. (2018) synthesized new 1,3,4-trisubstituted pyrazole derivatives and evaluated their cytotoxic activity, revealing several compounds with significant anticancer potential (Srour, Aladdin M. et al., 2018).

properties

IUPAC Name

4-bromo-1-methyl-3-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-5(2)7-6(8)4-10(3)9-7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZCDEXRXWUCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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